molecular formula C11H11ClN2 B8379766 1-(4-Chloromethylphenyl)-2-methyl-1H-imidazole

1-(4-Chloromethylphenyl)-2-methyl-1H-imidazole

Cat. No. B8379766
M. Wt: 206.67 g/mol
InChI Key: ATUJZGJQIULKKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05051422

Procedure details

To 4-(2-methyl-1H-imidazole-1-yl)benzenemethanol add thionyl chloride. Monitor the progress of the reaction by thin-layer chromatography. Upon completion remove the excess thionyl chloride in vacuo. Partition the residue between 1N NaOH and CH2Cl2. Separate and dry the organic layer. Remove the solvent in vacuo to obtain the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]([C:7]2[CH:12]=[CH:11][C:10]([CH2:13]O)=[CH:9][CH:8]=2)[CH:4]=[CH:5][N:6]=1.S(Cl)([Cl:17])=O>>[Cl:17][CH2:13][C:10]1[CH:11]=[CH:12][C:7]([N:3]2[CH:4]=[CH:5][N:6]=[C:2]2[CH3:1])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N(C=CN1)C1=CC=C(C=C1)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Monitor the progress of the reaction by thin-layer chromatography
CUSTOM
Type
CUSTOM
Details
Upon completion remove the excess thionyl chloride in vacuo
CUSTOM
Type
CUSTOM
Details
Partition the residue between 1N NaOH and CH2Cl2
CUSTOM
Type
CUSTOM
Details
Separate
CUSTOM
Type
CUSTOM
Details
dry the organic layer
CUSTOM
Type
CUSTOM
Details
Remove the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClCC1=CC=C(C=C1)N1C(=NC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.